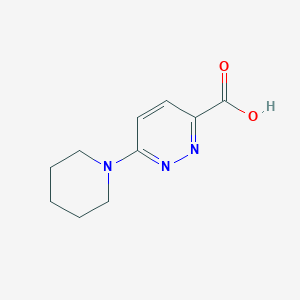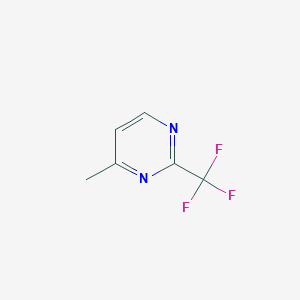
4-Methyl-2-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
4-Methyl-2-(trifluoromethyl)pyrimidine is a heteroaromatic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Methyl-2-(trifluoromethyl)pyrimidine, has been reported in several studies . For example, one study synthesized 17 novel pyrimidine derivatives containing an amide moiety . Another study designed and synthesized two series of trifluoromethyl-containing polysubstituted pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(trifluoromethyl)pyrimidine is C6H5F3N2 . The InChI code is 1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 .Chemical Reactions Analysis
There are several chemical reactions involving 4-Methyl-2-(trifluoromethyl)pyrimidine. For instance, it can be used as a reactant in the preparation of aminopyridines through amination reactions . It can also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(trifluoromethyl)pyrimidine include a molecular weight of 162.11 , and a density of 1.4±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyrimidines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods : The synthesis and applications of trifluoromethylpyrimidines and its derivatives are used in these industries . The major use of these derivatives is in the protection of crops from pests .
- Results : More than 20 new trifluoromethylpyrimidine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyrimidine derivatives are also used in the pharmaceutical and veterinary industries .
Neuroprotection and Anti-neuroinflammatory Agents
- Application : Triazole-pyrimidine hybrids, which can include “4-Methyl-2-(trifluoromethyl)pyrimidine”, are studied for their potential neuroprotective and anti-neuroinflammatory properties .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Six out of 14 synthesized compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Interfacial Interactions of Pyrimidines
- Application : “4-Methyl-2-(trifluoromethyl)pyrimidine” and its derivatives can be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Methods : The compound is used in experiments to study the interfacial interactions of pyrimidines with the IAM chromatographic stationary phase .
- Results : The results of these studies can provide insights into the chemical properties of pyrimidines and their interactions with other compounds .
Development of Agrochemical and Pharmaceutical Compounds
- Application : Trifluoromethylpyrimidines and its intermediates, including “4-Methyl-2-(trifluoromethyl)pyrimidine”, are important ingredients for the development of agrochemical and pharmaceutical compounds .
- Methods : The compounds are synthesized and used in the development of new agrochemical and pharmaceutical products .
- Results : The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . Several pharmaceutical and veterinary products containing the trifluoromethylpyrimidine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Antifungal Activities
- Application : Trifluoromethylpyrimidines, including “4-Methyl-2-(trifluoromethyl)pyrimidine”, have been studied for their antifungal activities .
- Methods : The antifungal activities of these compounds were determined by the typical mycelium growth rate method .
- Results : The results showed that these compounds have potential antifungal properties .
Pesticide Development
- Application : Trifluoromethylpyrimidines and its intermediates, including “4-Methyl-2-(trifluoromethyl)pyrimidine”, are used in the development of pesticides .
- Methods : These compounds are synthesized and used in the development of new pesticides .
- Results : The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . These properties result in superior pest control when compared to traditional phenyl-containing insecticides .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610239 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)pyrimidine | |
CAS RN |
1017464-05-9 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



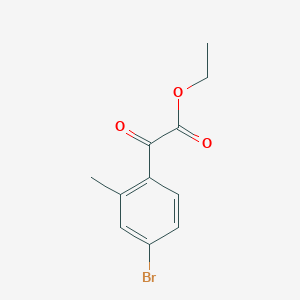
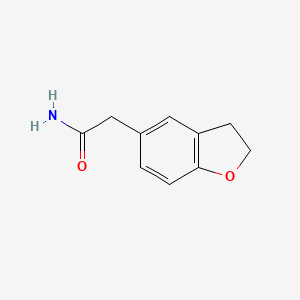
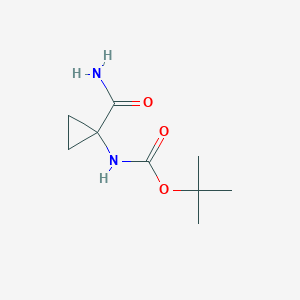
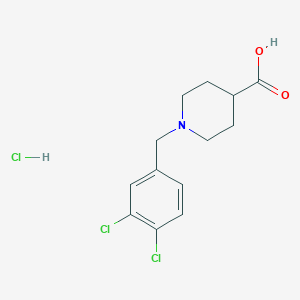
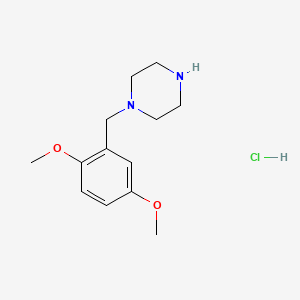
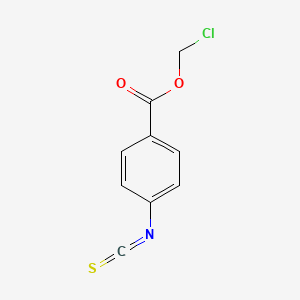
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)
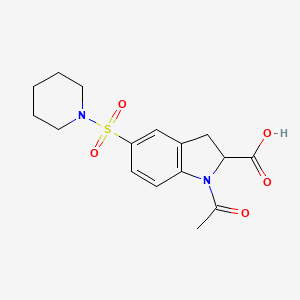
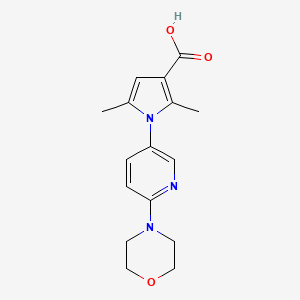
![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)
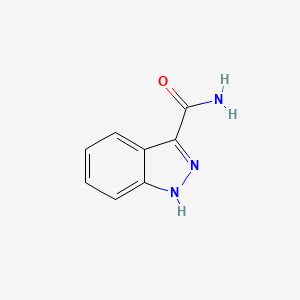
![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)
